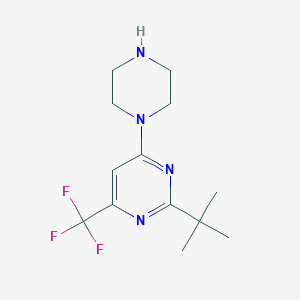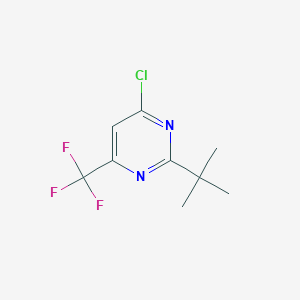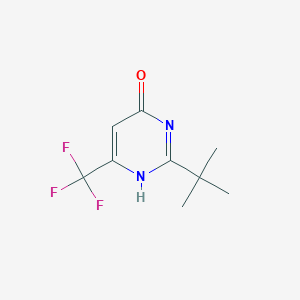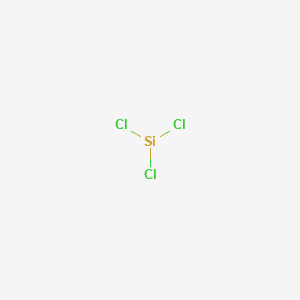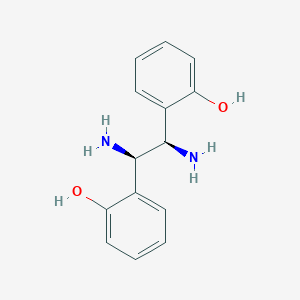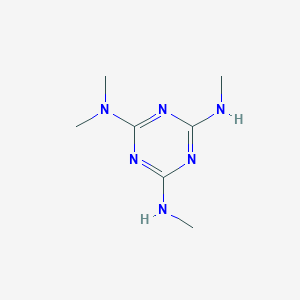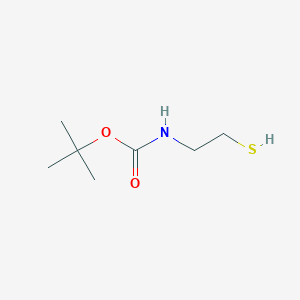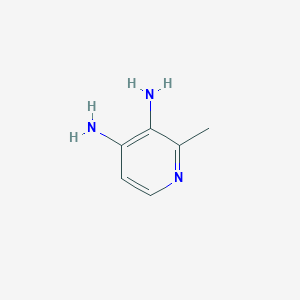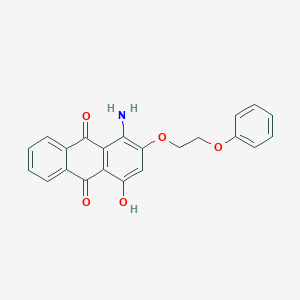
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)-, also known as AQ4N, is an organic compound that has gained significant attention in the field of cancer research. AQ4N is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. The activation of AQ4N produces a cytotoxic agent that selectively targets cancer cells while sparing healthy cells. This makes AQ4N a promising candidate for cancer therapy.
作用机制
The activation of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- under hypoxic conditions produces a cytotoxic agent that induces DNA damage and cell death in cancer cells. The cytotoxic agent is believed to be a nitroreductase enzyme that is overexpressed in hypoxic cancer cells. This selective activation of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- in cancer cells makes it a promising candidate for cancer therapy.
生化和生理效应
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. This makes 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- a promising candidate for cancer therapy.
实验室实验的优点和局限性
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has several advantages for lab experiments. It is a selective cytotoxic agent that targets cancer cells while sparing healthy cells. It also enhances the efficacy of radiation therapy and chemotherapy. However, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has some limitations for lab experiments. It requires hypoxic conditions for activation, which can be difficult to replicate in vitro. It also has limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- research. One direction is to optimize the synthesis method to improve the yield and purity of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)-. Another direction is to develop new delivery methods for 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- to improve its solubility and bioavailability. Further preclinical and clinical studies are also needed to evaluate the safety and efficacy of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- in humans. Additionally, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- can be combined with other cancer therapies to enhance their efficacy and reduce toxicity. Overall, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has great potential as a cancer therapy and further research is needed to fully explore its potential.
合成方法
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- can be synthesized using various methods, including the condensation of 9,10-anthraquinone-2-sulfonyl chloride with 2-phenoxyethanol, followed by the reaction with ethylenediamine. Another method involves the reaction of 9,10-anthraquinone-2-sulfonyl chloride with 2-(2-phenoxyethoxy)ethanol and ammonia.
科学研究应用
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has been extensively studied for its potential use in cancer therapy. In preclinical studies, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has also been shown to enhance the efficacy of radiation therapy and chemotherapy in animal models.
属性
CAS 编号 |
17418-59-6 |
|---|---|
产品名称 |
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- |
分子式 |
C22H17NO5 |
分子量 |
375.4 g/mol |
IUPAC 名称 |
1-amino-4-hydroxy-2-(2-phenoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO5/c23-20-17(28-11-10-27-13-6-2-1-3-7-13)12-16(24)18-19(20)22(26)15-9-5-4-8-14(15)21(18)25/h1-9,12,24H,10-11,23H2 |
InChI 键 |
QIQBPLFYOLFHTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
规范 SMILES |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
其他 CAS 编号 |
17418-59-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B107461.png)
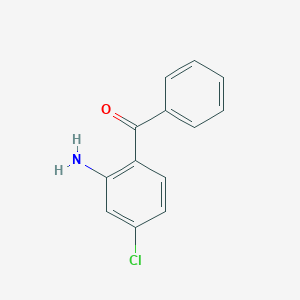
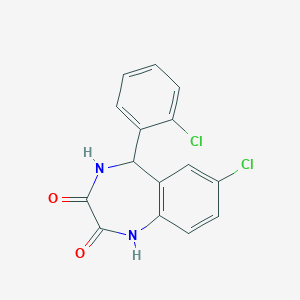
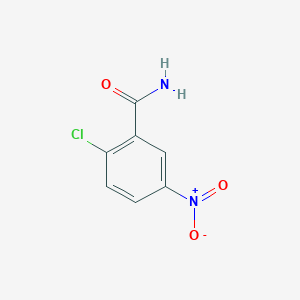
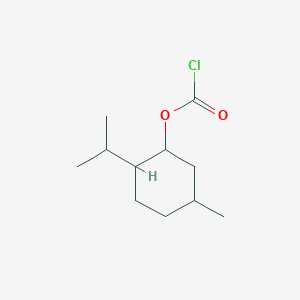
![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)
